

2-Hydroxy-4-morpholinepropanesulfonic Acid (MOPSO): A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Hydroxy-4-morpholinepropanesulphonic acid

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An in-depth examination of the chemical properties, experimental applications, and procedural workflows of 2-Hydroxy-4-morpholinepropanesulfonic acid (MOPSO), a zwitterionic buffer crucial for research in life sciences and drug development.

Core Chemical and Physical Properties

2-Hydroxy-4-morpholinepropanesulfonic acid, commonly known as MOPSO, is a zwitterionic biological buffer that belongs to the group of "Good's buffers".^[1] Its structure, featuring a morpholine ring and a sulfonic acid group, imparts a unique set of properties that make it an invaluable tool in a wide range of biochemical and biological research applications.^[1] MOPSO is structurally similar to MOPS (3-morpholinopropanesulfonic acid), with the key difference being the presence of a hydroxyl group on the propane chain of MOPSO.^[1] This seemingly minor modification influences its pKa and other physicochemical characteristics.

Quantitative Data Summary

The following tables provide a consolidated overview of the key quantitative properties of MOPSO, facilitating easy reference and comparison for experimental design.

Table 1: General and Physical Properties

Property	Value	Reference(s)
IUPAC Name	2-Hydroxy-3-(morpholin-4-yl)propane-1-sulfonic acid	[1]
Synonyms	MOPSO, 3-morpholino-2-hydroxypropanesulfonic acid	[1]
Molecular Formula	C ₇ H ₁₅ NO ₅ S	[1]
Molar Mass	225.26 g/mol	[1]
Appearance	White crystalline powder	[1]
Melting Point	270–290 °C (decomposes)	[1]
Solubility in Water	500 mg/mL	

Table 2: Acid-Base and Buffering Properties

Property	Value	Reference(s)
pKa (at 25 °C)	6.9	[1][2]
Useful Buffering pH Range	6.2 - 7.6	[3]
Δ pKa/°C	-0.015	[1]

Chemical Stability and Reactivity

MOPSO is known for its chemical stability under standard laboratory conditions. It exhibits minimal interaction with metal ions, a desirable characteristic for a biological buffer, as it is less likely to interfere with enzymatic reactions that require metal cofactors.[4] However, it is important to note that like other tertiary amines, MOPSO can be oxidized by hydrogen peroxide. It is also incompatible with strong oxidizing agents.

Experimental Protocols

Preparation of a 0.5 M MOPSO Buffer Stock Solution

This protocol outlines the preparation of a 0.5 M stock solution of MOPSO buffer, which can be diluted to the desired working concentration for various applications.

Materials:

- 2-Hydroxy-4-morpholinepropanesulfonic acid (MOPSO), free acid (MW: 225.26 g/mol)
- Deionized or distilled water (dH₂O)
- 10 N Sodium Hydroxide (NaOH) solution
- Beaker (1 L)
- Graduated cylinder
- Magnetic stirrer and stir bar
- pH meter
- Volumetric flask (1 L)

Procedure:

- Weighing the MOPSO: Accurately weigh 112.63 g of MOPSO free acid.
- Dissolving the MOPSO: Add the weighed MOPSO to a 1 L beaker containing approximately 800 mL of dH₂O. Place a magnetic stir bar in the beaker and stir the solution on a magnetic stirrer until the MOPSO is completely dissolved.
- pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Place the calibrated pH electrode into the MOPSO solution. Slowly add 10 N NaOH dropwise while continuously stirring and monitoring the pH. Continue adding NaOH until the desired pH (e.g., pH 6.9) is reached.^[5]
- Final Volume Adjustment: Carefully transfer the pH-adjusted MOPSO solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add dH₂O to the flask until the bottom of the meniscus reaches the 1 L mark.

- **Sterilization and Storage:** Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. For applications requiring sterile conditions, the buffer solution can be sterilized by filtration through a 0.22 μm filter. Store the 0.5 M MOPSO buffer stock solution at room temperature.

General Protocol for Use of MOPSO in Mammalian Cell Culture

While a specific, universally adopted protocol for using MOPSO in all mammalian cell culture applications is not available, its properties make it a suitable alternative to other buffers like HEPES. The following is a general guideline for incorporating MOPSO into cell culture media.

Principle:

MOPSO can be used as a buffering agent in cell culture media to maintain a stable pH, which is crucial for cell viability and growth.^[2] Its pKa of 6.9 is well-suited for physiological pH ranges.

Materials:

- Sterile 0.5 M MOPSO buffer stock solution (prepared as in 3.1)
- Basal cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS) and other required supplements (e.g., L-glutamine, antibiotics)
- Mammalian cell line of interest

Procedure:

- **Determine Final MOPSO Concentration:** The optimal concentration of MOPSO can vary depending on the cell line and experimental conditions, but a typical starting range is 10-25 mM.
- **Media Preparation:** In a sterile biological safety cabinet, prepare the complete cell culture medium by adding the required supplements (FBS, L-glutamine, etc.) to the basal medium.

- **MOPSO Addition:** Add the appropriate volume of the sterile 0.5 M MOPSO stock solution to the complete medium to achieve the desired final concentration. For example, to prepare 500 mL of medium with a final MOPSO concentration of 20 mM, add 20 mL of the 0.5 M stock solution.
- **Final pH Check (Optional but Recommended):** Aseptically take a small aliquot of the final medium and check its pH to ensure it is within the desired range for your specific cell line. Adjust if necessary with sterile, dilute HCl or NaOH.
- **Cell Culture:** Use the MOPSO-buffered medium for routine cell passaging, experiments, and cryopreservation as you would with other buffered media. Monitor cell morphology and growth to ensure there are no adverse effects.

General Protocol for Protein Extraction using a MOPSO-based Lysis Buffer

The choice of lysis buffer is critical for successful protein extraction, as it must effectively disrupt cell membranes while preserving the integrity and activity of the target proteins. A MOPSO-based buffer can provide a stable pH environment during this process.

Principle:

This protocol describes a general method for lysing cultured mammalian cells to extract total protein using a lysis buffer containing MOPSO. The inclusion of detergents and protease inhibitors is essential for efficient lysis and protein stability.

Materials:

- Cultured mammalian cells
- Phosphate-buffered saline (PBS), ice-cold
- MOPSO Lysis Buffer (see composition below)
- Protease inhibitor cocktail
- Cell scraper

- Microcentrifuge tubes, pre-chilled
- Microcentrifuge, refrigerated

MOPSO Lysis Buffer Composition (Example):

- 50 mM MOPSO (adjust pH to 7.4 with NaOH)
- 150 mM NaCl
- 1% Triton X-100 or NP-40
- 1 mM EDTA

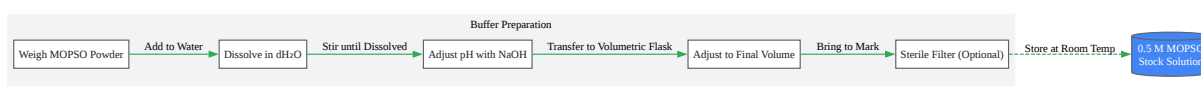
Procedure:

- **Cell Washing:** Aspirate the culture medium from the cell culture dish. Wash the cells once with ice-cold PBS to remove any remaining medium.
- **Cell Lysis:** Aspirate the PBS. Add an appropriate volume of ice-cold MOPSO Lysis Buffer (with freshly added protease inhibitors) to the dish. The volume will depend on the size of the dish and the cell density.
- **Scraping and Collection:** Use a cell scraper to gently scrape the cells off the surface of the dish in the presence of the lysis buffer. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
- **Incubation:** Incubate the lysate on ice for 15-30 minutes to allow for complete lysis.
- **Centrifugation:** Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4 °C to pellet the cell debris.
- **Supernatant Collection:** Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
- **Protein Quantification:** Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

- Storage: The protein extract can be used immediately for downstream applications (e.g., Western blotting, immunoprecipitation) or stored at -80 °C for long-term use.

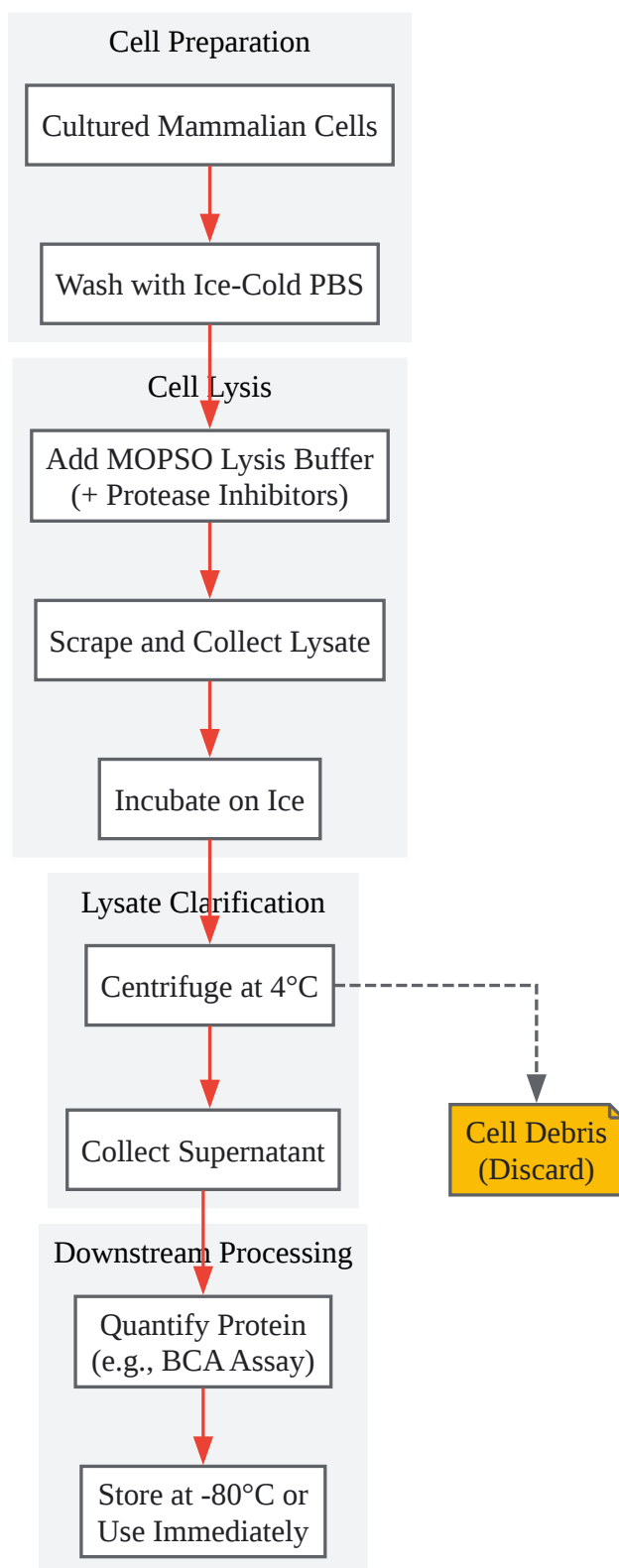
Mandatory Visualizations

The following diagrams illustrate key experimental workflows where MOPSO can be utilized. These are generated using the DOT language for Graphviz.



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Caption: Workflow for the preparation of a 0.5 M MOPSO buffer stock solution.



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Caption: General workflow for total protein extraction from mammalian cells using a MOPSO-based lysis buffer.

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References

- 1. 2-Hydroxy-3-morpholinopropanesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. nbinnno.com [nbinnno.com]
- 3. nbinnno.com [nbinnno.com]
- 4. Characteristics of MOPSO buffer and steps for preparing raw material powders - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 5. MOPSO Buffer (0.5 M, 6.9 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
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